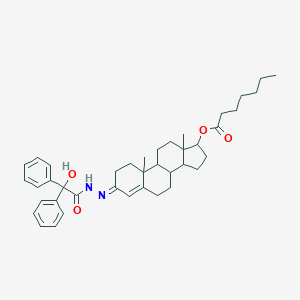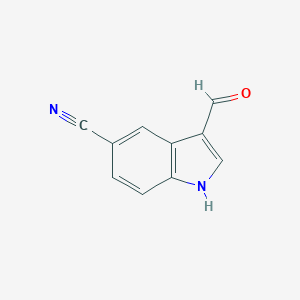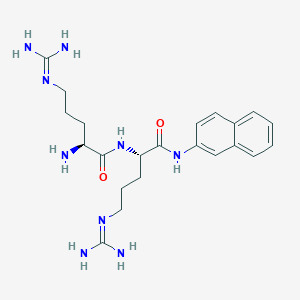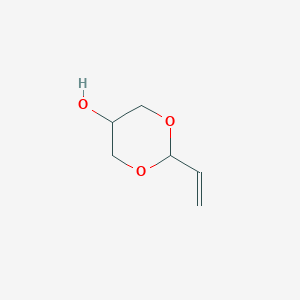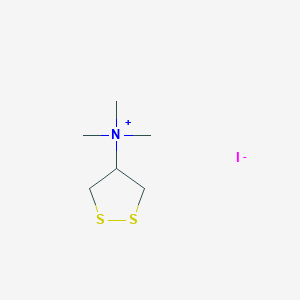
1,2-Dithiolan-4-yltrimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolan-4-yltrimethylammonium iodide, also known as DTMT, is a chemical compound that has gained significant attention in scientific research. It is a quaternary ammonium salt that is widely used for its unique chemical properties and potential applications in various fields. In
作用機序
1,2-Dithiolan-4-yltrimethylammonium iodide is a thiol-containing compound that can undergo redox reactions with various compounds. It can act as a nucleophile and react with electrophilic compounds, such as alkyl halides and epoxides, to form cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide can also act as a catalyst and facilitate various reactions, such as the oxidation of alcohols to aldehydes and ketones.
Biochemical and Physiological Effects:
1,2-Dithiolan-4-yltrimethylammonium iodide has been shown to have potential biochemical and physiological effects in various studies. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
1,2-Dithiolan-4-yltrimethylammonium iodide has several advantages for lab experiments, including its high reactivity, stability, and low toxicity. It can be easily synthesized and purified, making it readily available for use in various reactions. However, 1,2-Dithiolan-4-yltrimethylammonium iodide also has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability.
将来の方向性
There are several potential future directions for 1,2-Dithiolan-4-yltrimethylammonium iodide research. One area of interest is the development of new synthetic methods and purification techniques to improve the yield and purity of 1,2-Dithiolan-4-yltrimethylammonium iodide. Another area of interest is the exploration of 1,2-Dithiolan-4-yltrimethylammonium iodide's potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, 1,2-Dithiolan-4-yltrimethylammonium iodide's potential applications in material science, such as the synthesis of new polymers and materials, could also be explored.
合成法
1,2-Dithiolan-4-yltrimethylammonium iodide can be synthesized by reacting trimethylamine with carbon disulfide to form trimethylammonium trithiocarbonate, which is then reacted with iodomethane to form 1,2-Dithiolan-4-yltrimethylammonium iodide. The purity and yield of 1,2-Dithiolan-4-yltrimethylammonium iodide can be improved by recrystallization and purification techniques.
科学的研究の応用
1,2-Dithiolan-4-yltrimethylammonium iodide has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. It is widely used as a reagent in organic synthesis, particularly in the synthesis of cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been used as a catalyst in various reactions, such as the synthesis of chiral compounds and the oxidation of alcohols.
特性
CAS番号 |
19216-75-2 |
|---|---|
分子式 |
C6H14INS2 |
分子量 |
291.2 g/mol |
IUPAC名 |
dithiolan-4-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H14NS2.HI/c1-7(2,3)6-4-8-9-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YJOGFWDEANTMOG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CSSC1.[I-] |
正規SMILES |
C[N+](C)(C)C1CSSC1.[I-] |
同義語 |
4-trimethylammonio-1,2-dithiolane methylnereistoxin nereistoxin methiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
